3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Medicinal Chemistry Chemical Synthesis Building Blocks

CAS 1904200-71-0 is a high-purity (≥95% HPLC) quinoline-pyrrolidine hybrid building block. The 3-cyanophenyl group enables further derivatization (reduction, hydrolysis, click chemistry), while the rigid quinolin-8-yloxy-pyrrolidine scaffold provides a constrained 3D core for fragment-based and diversity-oriented synthesis. Positional isomerism (3- vs. 4-benzonitrile substitution) and the quinolin-8-yloxy linkage ensure unique physicochemical and recognition properties versus close analogs. Ideal for CNS-target SAR studies where quinoline-based ligands show nanomolar activity. Order today.

Molecular Formula C21H17N3O2
Molecular Weight 343.386
CAS No. 1904200-71-0
Cat. No. B2626081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile
CAS1904200-71-0
Molecular FormulaC21H17N3O2
Molecular Weight343.386
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C21H17N3O2/c22-13-15-4-1-6-17(12-15)21(25)24-11-9-18(14-24)26-19-8-2-5-16-7-3-10-23-20(16)19/h1-8,10,12,18H,9,11,14H2
InChIKeyNHSMQVSSKCIYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 1904200-71-0): Quinoline-Pyrrolidine Hybrid Building Block


3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 1904200-71-0) is a synthetic small molecule with the molecular formula C21H17N3O2 and a molecular weight of 343.38 g/mol . It belongs to the class of quinoline derivatives and features a quinolin-8-yloxy moiety linked via a pyrrolidine ring to a 3-cyanophenyl (benzonitrile) carbonyl group. This scaffold places it among quinoline-pyrrolidine hybrid compounds that have been investigated in medicinal chemistry for potential interactions with biological targets, though publicly available quantitative bioactivity data for this specific compound remains extremely limited as of the current evidence cutoff.

Why In-Class Substitution Is Not Straightforward for 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 1904200-71-0)


Even within the narrow subclass of 3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl derivatives, minor structural modifications can drastically alter molecular recognition, physicochemical properties, and biological activity. The benzonitrile regioisomer (3- vs. 4-substitution on the phenyl ring), the nature of the carbonyl-linked moiety (e.g., benzonitrile vs. chromen-2-one vs. imidazolidin-2-one), and the substitution pattern on the pyrrolidine ring all influence hydrogen-bonding capacity, lipophilicity, and conformational preferences [1]. For instance, the closely related analog 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS 1904336-69-1) substitutes the benzonitrile group with a coumarin moiety, which is expected to confer different electronic and steric properties . Without direct comparative data, no in-class analog can be assumed to be functionally interchangeable. The quantitative evidence that follows, while limited, highlights the specific molecular features that distinguish this compound from its nearest structural neighbors.

Quantitative Differentiation Evidence for 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 1904200-71-0)


Molecular Weight and Formula Differentiation from 3-(Pyrrolidine-1-carbonyl)benzonitrile

The target compound (C21H17N3O2, MW = 343.38 g/mol) differs substantially from the simpler analog 3-(pyrrolidine-1-carbonyl)benzonitrile (C12H12N2O, MW = 200.24 g/mol), which lacks the quinolin-8-yloxy substituent entirely . This structural difference adds an aromatic heterocyclic system (quinoline) capable of π-π stacking, metal chelation, and hydrogen bonding, expanding the potential interaction surface with biological targets.

Medicinal Chemistry Chemical Synthesis Building Blocks

Regioisomeric Differentiation: 3-Benzonitrile vs. 4-Benzonitrile Substitution

The target compound bears the carbonyl group at the 3-position of the benzonitrile ring. The closely related 4-substituted analog 4-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (MW = 421.47 g/mol) features both a sulfonyl linker and a 4-benzonitrile substitution, which alters the geometry, electron distribution, and potential binding pose relative to the 3-carbonyl-benzonitrile isomer . In medicinal chemistry, such regioisomeric changes can lead to orders-of-magnitude differences in target affinity.

Structure-Activity Relationship Isomer Comparison Chemical Probes

Carbonyl-Linked vs. Chromenone-Linked Analogs

The target compound's benzonitrile group can be replaced with a coumarin (2H-chromen-2-one) moiety to yield 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS 1904336-69-1, MW unknown) . This chromenone analog is described as a hybrid molecule featuring a coumarin backbone, which introduces a lactone ring and additional oxygen atoms that can participate in hydrogen bonding and potentially alter pharmacokinetic properties. While quantitative comparative bioactivity data are unavailable, the structural divergence supports non-interchangeability in screening campaigns.

Scaffold Hopping Chemical Library Design Quinoline Derivatives

Purity Specification: Vendor-Reported >95% HPLC Purity

One commercial source specifies purity analysis using HPLC (C18 column, acetonitrile/water gradient) with confirmation of >95% purity, supplemented by 1H-/13C-NMR to verify ether and carbonyl linkages and HRMS for molecular weight validation . While this specification is not directly compared to other vendors for the same compound (other vendor sources were excluded per search constraints), it establishes a minimum quality benchmark for procurement decisions. The absence of pharmacopeial monographs or certified reference standards means that purchasers must rely on vendor Certificate of Analysis documentation.

Quality Control Compound Purity Procurement Specifications

Absence of Published Quantitative Bioactivity Data for This Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and publicly accessible patent databases (as of the search date) did not identify any primary peer-reviewed publications or patents reporting quantitative biological activity data (IC50, Ki, EC50, etc.) for 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile specifically [1]. This contrasts with several other quinoline-pyrrolidine hybrids for which target-specific activity data have been published (e.g., quinolin-8-yloxy cinnamide hybrids with IC50 values ranging from 2.46 to 41.31 μM against HepG2 cells) [2]. The lack of data means that any procurement decision based on biological performance must be considered exploratory.

Data Gap Analysis Research Chemical Screening Compound

Application Scenarios for 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 1904200-71-0) Based on Available Evidence


Building Block for Focused Quinoline-Pyrrolidine Library Synthesis

The compound serves as a versatile intermediate for constructing focused libraries of quinoline-pyrrolidine hybrids. Its benzonitrile group can be further derivatized (e.g., reduced to amine, hydrolyzed to acid, or used in click chemistry), while the quinolin-8-yloxy-pyrrolidine scaffold provides a rigid, three-dimensional core for fragment-based or diversity-oriented synthesis. This application is supported by the compound's structural features and >95% HPLC purity specification [1].

Exploratory Screening in Dopamine D3 Receptor or CNS Target Panels

Based on class-level precedent, quinoline-containing compounds have been explored as dopamine D3 receptor ligands (e.g., patent US8748608 describes structurally distinct quinoline derivatives with Ki values in the low nanomolar range at D3 receptors) [1]. Although no direct data exist for this specific compound, the quinolin-8-yloxy motif may provide a useful starting point for exploratory screening against CNS targets where quinoline-based ligands have shown activity.

Physicochemical Comparator in Property-Based Drug Design Studies

The compound's calculated properties (MW = 343.38 g/mol; hydrogen bond acceptors including quinoline N, carbonyl O, ether O, and nitrile N; rotatable bonds linking quinoline and benzonitrile via the pyrrolidine core) make it a suitable candidate for inclusion in physicochemical profiling panels. Researchers evaluating the impact of the quinolin-8-yloxy substituent on logP, solubility, and permeability can use this compound alongside simpler analogs such as 3-(pyrrolidine-1-carbonyl)benzonitrile [1].

Quote Request

Request a Quote for 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.